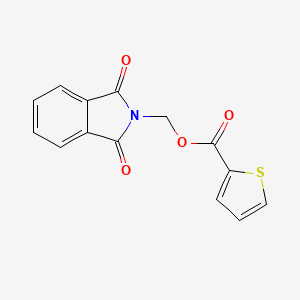

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate

Description

The compound "(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate" (hereafter referred to as Compound A) is a heterocyclic ester featuring a phthalimide moiety linked via a methylene bridge to a thiophene-2-carboxylate group. Its molecular formula is C₁₄H₉NO₄S, with an average mass of 287.29 g/mol and a monoisotopic mass of 287.025229 g/mol . The structure combines the electron-deficient phthalimide unit with the sulfur-containing thiophene ring, which may confer unique electronic and steric properties compared to analogous benzoate esters.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-19-14(18)11-6-3-7-20-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTHLSCUZVFCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate typically involves the reaction of isoindoline derivatives with thiophene-2-carboxylic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoindoline moiety can be reduced to form more saturated derivatives.

Substitution: Both the isoindoline and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the isoindoline moiety can produce more saturated isoindoline derivatives .

Scientific Research Applications

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: Potential to bind to certain receptors, affecting cellular signaling processes.

DNA Interaction: Could intercalate with DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a broader class of phthalimide esters, where the carboxylate group varies in aromatic substitution. Key structural analogs include:

Key Observations :

- Substituent Effects: Electron-Donating Groups (e.g., 4-OCH₃, 3-CH₃): These derivatives generally exhibit lower melting points (130–150°C) compared to electron-withdrawing substituents like nitro (158–160°C) or chloro (145–147°C) groups . The thiophene moiety in Compound A may impart intermediate polarity due to sulfur’s electronegativity, though its melting point is undocumented. Thiophene vs.

- Synthetic Yields :

Yields for benzoate derivatives range from 71–82% , with methoxy and methyl substituents showing higher efficiency . The absence of synthetic data for Compound A precludes direct comparison, but thiophene’s steric bulk may require modified reaction conditions.

Spectroscopic and Analytical Data

- FTIR Spectroscopy :

- NMR Spectroscopy :

- ¹H-NMR : Benzoate derivatives display aromatic protons at δ 7.2–8.3 ppm , with methyl/methoxy groups at δ 2.3–4.0 ppm . Compound A’s thiophene protons are expected downfield (δ 7.5–8.0 ppm ) due to electron withdrawal by the carboxylate.

- ¹³C-NMR : Phthalimide carbonyls resonate at δ 165–170 ppm , while thiophene carbons (C-S) appear at δ 125–140 ppm .

Biological Activity

The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 253.27 g/mol. It features an isoindole core structure combined with a thiophene carboxylate moiety, which may contribute to its unique biological properties.

The biological activity of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is primarily attributed to its interaction with cellular targets such as enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Key Mechanisms:

- Tubulin Inhibition : The compound binds to tubulin and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Apoptotic Pathways : Induces apoptosis through intrinsic mitochondrial pathways, characterized by annexin-V staining and propidium iodide uptake .

Biological Activity

Research indicates that (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate exhibits significant antiproliferative activity against various cancer cell lines.

Antiproliferative Effects:

A study demonstrated that derivatives of this compound showed IC50 values ranging from 17 nM to 130 nM against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) . The following table summarizes the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1 | MIA PaCa-2 | 17 |

| 1 | A431 | 130 |

| 2c | FM3A | 0.74 |

| 2a | HeLa | 1.9 |

| 2b | Molt4/C8 | 3.1 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Pancreatic Cancer : A derivative was tested against MIA PaCa-2 cells and demonstrated potent antiproliferative effects by disrupting tubulin dynamics .

- Epithelial Carcinoma Trials : In vitro assays showed that the compound effectively inhibited cell proliferation in A431 cells through mechanisms involving apoptosis .

- Mechanistic Insights : Research indicated that the binding affinity to tubulin correlates with the antiproliferative effects observed in various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.